(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one
Description
Properties
IUPAC Name |
(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c1-18-14-5-3-2-4-11(14)12(16(18)20)8-10-6-7-13(17)15(9-10)19(21)22/h2-9H,1H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNQYALCIJOYAW-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
1.1.1 Synthesis of 1-Methylindol-2-One
1-Methylindol-2-one serves as the nucleophilic component in the condensation. It can be prepared via intramolecular cyclization of N-methylanthranilic acid derivatives or through Pd-catalyzed coupling reactions. Industrial-scale protocols often favor cost-effective routes, such as the reaction of N-methylisatin with reducing agents like sodium borohydride.
1.1.2 Synthesis of 4-Chloro-3-Nitrobenzaldehyde
4-Chloro-3-nitrobenzaldehyde is synthesized through nitration of 4-chlorobenzaldehyde, followed by careful control of reaction conditions to prevent over-nitration. The nitration is typically conducted using a mixture of nitric and sulfuric acids at 0–5°C, yielding the meta-nitro isomer as the major product.
Stepwise Preparation Protocol
Knoevenagel Condensation
The central step involves the base-catalyzed condensation of 1-methylindol-2-one (1.0 equiv) and 4-chloro-3-nitrobenzaldehyde (1.1 equiv) in a polar aprotic solvent.
Typical Procedure:
- Reagents:
- 1-Methylindol-2-one: 10.0 mmol
- 4-Chloro-3-nitrobenzaldehyde: 11.0 mmol
- Piperidine: 0.5 mmol (catalyst)
- Acetic acid: 5 mL (co-solvent)
- Ethanol: 50 mL (solvent)
Procedure:
- Dissolve 1-methylindol-2-one and 4-chloro-3-nitrobenzaldehyde in ethanol.
- Add piperidine and acetic acid to the mixture.
- Reflux at 80°C for 6–8 hours under nitrogen atmosphere.
- Monitor reaction progress by TLC (hexane:ethyl acetate, 3:1).
Workup:
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Recrystallize from ethanol/dichloromethane (1:2) to afford pure (3Z)-isomer.
Mechanistic Insight:
The reaction proceeds via deprotonation of the active methylene group in 1-methylindol-2-one by piperidine, generating an enolate intermediate. Nucleophilic attack on the aldehyde carbonyl forms a β-hydroxy ketone intermediate, which undergoes dehydration to yield the α,β-unsaturated product. The Z-configuration is favored due to steric hindrance between the indole ring and the nitro group during syn-elimination.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Ethanol | 24.3 | 72 | 85:15 |
| DMF | 36.7 | 65 | 78:22 |
| Toluene | 2.4 | 41 | 70:30 |
| Acetonitrile | 37.5 | 68 | 83:17 |
Ethanol emerges as the optimal solvent, balancing solubility and polarity to enhance Z-selectivity.
Catalytic Systems
Base Screening:
- Piperidine: 72% yield, 85% Z
- Ammonium acetate: 65% yield, 80% Z
- DBU: 58% yield, 75% Z
- No catalyst: <10% yield
Piperidine’s moderate basicity prevents over-dehydration while maintaining catalytic efficiency.
Characterization and Analytical Data
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
- δ 8.42 (s, 1H, Ar-H),
- δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H),
- δ 7.98 (d, J = 8.0 Hz, 1H, Ar-H),
- δ 7.65 (s, 1H, CH=),
- δ 3.72 (s, 3H, N-CH₃).
IR (KBr):
- 1715 cm⁻¹ (C=O stretch),
- 1620 cm⁻¹ (C=C stretch),
- 1520 cm⁻¹ (NO₂ asymmetric stretch).
HRMS (ESI):
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by the substitution of the chloro group with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their therapeutic potential. They are evaluated for their ability to interact with biological targets such as enzymes and receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one involves its interaction with specific molecular targets. For example, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth. The nitro and chloro groups play a crucial role in modulating the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[(4-bromo-3-nitrophenyl)methylidene]-1-methylindol-2-one
- (3Z)-3-[(4-fluoro-3-nitrophenyl)methylidene]-1-methylindol-2-one
- (3Z)-3-[(4-methyl-3-nitrophenyl)methylidene]-1-methylindol-2-one
Uniqueness
(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one is unique due to the presence of the chloro group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for the development of new chemical entities with enhanced properties.
Biological Activity
(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one, a compound with the molecular formula and a molecular weight of 314.72 g/mol, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an indole backbone substituted with a chloronitrophenyl group. Its structural formula is depicted below:
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. One notable study demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HT-29 (Colon) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung) | 18.5 | Cell cycle arrest |
Anti-inflammatory Effects
Research indicates that this compound also possesses anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduces the production of pro-inflammatory cytokines in vitro.
Case Study: Anti-inflammatory Activity
In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : It activates caspases leading to programmed cell death.
- Reduction of Oxidative Stress : This compound may enhance antioxidant defenses, thereby mitigating cellular damage.
Q & A
Q. What are the recommended synthetic routes for (3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via Eschenmoser coupling reactions, which involve reacting 3-bromooxindoles with thioamides. For example, substituting the phenyl group in ’s protocol with 4-chloro-3-nitrophenyl derivatives could yield the target compound. Key parameters include:
- Temperature: 80–100°C under inert atmosphere (N₂/Ar).
- Catalyst: Triethylamine or DBU (1,8-diazabicycloundec-7-ene).
- Solvent: Dry THF or DMF.
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Eschenmoser Coupling | 65–75 | THF, 80°C, 12 h, DBU | |
| Knoevenagel Condensation | 50–60 | Ethanol, reflux, 24 h, piperidine |
Optimization requires monitoring by TLC or HPLC to track intermediate formation. Lower yields in Knoevenagel methods may arise from steric hindrance from the nitro group, necessitating extended reaction times .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms Z-configuration via coupling constants (e.g., vinyl protons at δ 7.2–7.5 ppm with J ≈ 12 Hz) and nitro group positioning .
- X-ray Crystallography: Single-crystal analysis resolves stereochemistry and packing interactions. For example, used Mo-Kα radiation (λ = 0.71073 Å) at 90 K, achieving R-factor = 0.048. SHELXL (via OLEX2) is recommended for refinement .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 371.05 for C₁₆H₁₀ClN₂O₃) .
Q. What safety protocols should be followed during handling?
Answer:
- Skin/Eye Contact: Wash immediately with soap/water (skin) or rinse eyes for 15 minutes (). Use nitrile gloves and goggles.
- Inhalation: Use fume hoods; nitro groups may release toxic vapors upon decomposition.
- Storage: -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?
Answer: Discrepancies in displacement parameters or bond lengths often arise from:
- Twinned Crystals: Use SHELXD for initial phase determination and TWINLAW in SHELXL to model twinning .
- Disorder: Apply PART instructions in SHELXL to split disordered atoms (e.g., nitro groups).
- Validation Tools: Check R₁/wR₂ convergence (target: <0.05/0.15) and ADDSYM in PLATON to detect missed symmetry .
Q. What strategies improve synthetic yield when steric hindrance from the 4-chloro-3-nitrophenyl group occurs?
Answer:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min at 120°C in DMF), improving yield by 15–20% .
- Protecting Groups: Temporarily protect the nitro group with Boc (tert-butoxycarbonyl) to reduce steric clash during coupling .
- Solvent Optimization: Switch to polar aprotic solvents (e.g., DMSO) to enhance solubility of bulky intermediates .
Q. Which software tools are optimal for structure determination and analysis?
Answer:
For advanced analysis (e.g., Hirshfeld surfaces), CrystalExplorer or Mercury (CCDC) are recommended but require high-resolution data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
